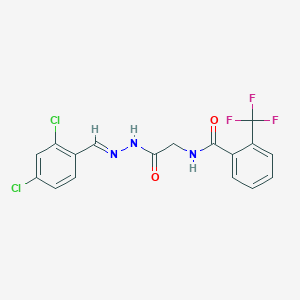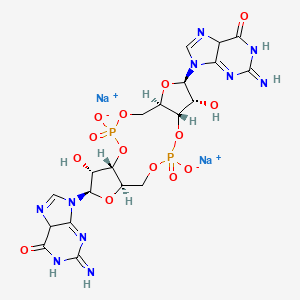
Guanylyl-(3'->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt
Vue d'ensemble
Description
Cyclic di-GMP is a second messenger in bacteria involved in diverse prokaryotic processes, including biofilm formation, motility, virulence, and cell cycling. In eukaryotic cells, cyclic di-GMP is detected by and binds to the transmembrane protein stimulator of interferon genes (STING; Kd = 1.21 µM), leading to activation of the innate immune system. It has been used at a preset molar ratio with STING dimers in binding assays to determine the binding constants of particularly tight binding partners, such as 2’3’-cGAMP. Cyclic di-GMP induces IFN-β mRNA expression in vitro (EC50 = 537.8 nM) but less potently than 2’3’-cGAMP, 3’2’-cGAMP, 3’3’-cGAMP, and 2’2’-cGAMP.
Applications De Recherche Scientifique
Vision et Phototransduction
Dans les cellules photoréceptrices rétiniennes (bâtonnets et cônes), le cGMP module la phototransduction visuelle. L'hyperpolarisation induite par la lumière réduit les niveaux de calcium intracellulaire, activant les protéines activant la guanylate cyclase (GCAP). Ces protéines améliorent la synthèse du cGMP, maintenant la fonction des photorécepteurs. Il est intéressant de noter que les cônes présentent une synthèse de cGMP plus élevée que les bâtonnets, ce qui influence l'adaptation à la lumière .
Neurotransmission et Neuromodulation
Le cGMP participe à la signalisation neuronale. Dans le cerveau, la guanylate cyclase 2C (GC-C) est exprimée dans les neurones intestinaux et les neurones dopaminergiques. L'activation de la GC-C amplifie les réponses excitatrices modulées par les récepteurs du glutamate et de l'acétylcholine. Les chercheurs étudient son rôle dans les troubles déficitaires de l'attention et l'hyperactivité .
Fonction et Sécrétion Gastro-Intestinales
La GC-C régule également les sécrétions épithéliales intestinales. L'activation de la GC-C par ses ligands (tels que la guanyline et l'uroguanyline) stimule la sécrétion de chlorure et de bicarbonate, aidant la digestion et l'équilibre hydrique. Le ciblage de la GC-C peut avoir des implications thérapeutiques pour les troubles gastro-intestinaux .
Stratégies Anticancéreuses
Les chercheurs explorent des approches basées sur le cGMP en thérapie anticancéreuse. Par exemple :
- Agonistes de la GC-C : Le ciblage de la GC-C dans les cellules cancéreuses colorectal peut réduire la prolifération et favoriser l'apoptose .
Hypertension Pulmonaire et Voie NO
Dans l'hypertension artérielle pulmonaire (HAP), une altération de la signalisation NO-cGMP contribue à la vasoconstriction. Des thérapies comme le riociguat (un stimulateur de la guanylate cyclase soluble) augmentent les niveaux de cGMP, améliorant les symptômes de l'HAP. Les chercheurs continuent d'explorer de nouveaux traitements à base de cGMP pour cette affection .
Ces applications mettent en évidence la polyvalence du cGMP dans les processus physiologiques et les voies pathologiques. Son rôle s'étend au-delà du système cardiovasculaire, affectant la vision, la neurotransmission et la biologie du cancer. Au fur et à mesure que la recherche progresse, nous pourrions découvrir des applications encore plus passionnantes pour ce remarquable nucléotide cyclique ! 🌟
Mécanisme D'action
Target of Action
The primary target of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is Guanylate Cyclase (GC) . GC is a lyase enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate . It is often part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels .
Mode of Action
The compound interacts with its target, GC, to catalyze the conversion of GTP to cGMP . This process is part of the G protein signaling cascade, which is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . In response to calcium levels, GC synthesizes cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell .
Biochemical Pathways
The affected pathway is the G protein signaling cascade . This cascade is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . In response to calcium levels, GC synthesizes cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell . Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide .
Pharmacokinetics
Similar compounds, such as bi 685509, a soluble guanylyl cyclase activator, have been studied . BI 685509 was rapidly absorbed after oral administration, and exposure increased in a dose-proportional manner after single doses . BI 685509 pharmacokinetics appeared linear with time; steady state occurred 3–5 days after each multiple-dosing period .
Result of Action
The result of the action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is the production of cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell . Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide . Depending on cell type, it can drive adaptive/developmental changes requiring protein synthesis .
Action Environment
The action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is influenced by environmental factors such as intracellular calcium levels . The G protein signaling cascade, which the compound is part of, is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . Therefore, the compound’s action, efficacy, and stability may be influenced by the calcium levels in the cell .
Analyse Biochimique
Biochemical Properties
The compound interacts with a variety of enzymes and proteins, most notably guanylate cyclase . Guanylate cyclase is a lyase enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate . The interaction between Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt and these biomolecules is crucial for the regulation of various biochemical reactions.
Cellular Effects
Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels .
Molecular Mechanism
At the molecular level, Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is often part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels .
Metabolic Pathways
Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-17-(2-imino-6-oxo-5H-purin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-2-imino-5H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H2,21,27,33)(H2,22,28,34);;/q;2*+1/p-2/t5-,6-,7?,8?,9-,10-,11-,12-,17-,18-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYXPTMLWUPPQQ-CHBWPDGOSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10Na2O14P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)
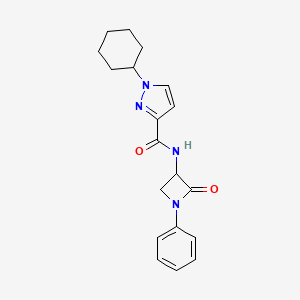
![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)
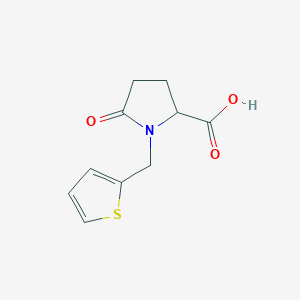
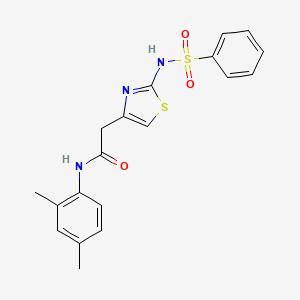
![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)
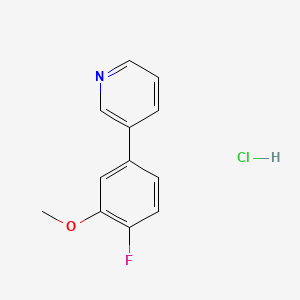
![2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2488361.png)
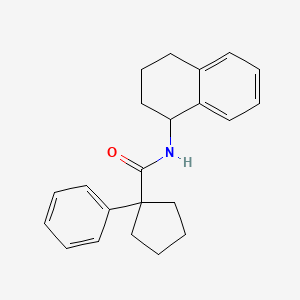
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B2488365.png)
![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)
